Diclofenac methyl ester

描述

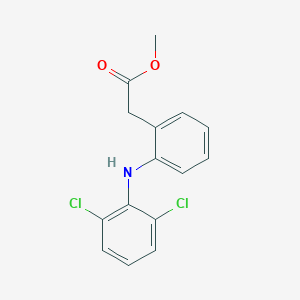

Diclofenac Methyl Ester (DCF-Me) is a methyl ester derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. Its chemical structure comprises a phenylacetic acid backbone modified with methyl esterification (IUPAC: methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate; CAS 15307-78-5) . Key properties include:

- Molecular formula: C₁₅H₁₃Cl₂NO₂

- Molecular weight: 310.18 g/mol

- Purity: >95% (HPLC)

- Storage: -20°C (stable at room temperature during transport) .

DCF-Me is primarily used as a reference material for pharmaceutical impurity analysis, particularly in quality control of aceclofenac (where it is designated as Aceclofenac Impurity B) . It is also identified as a metabolite of diclofenac in aquatic organisms, highlighting its environmental relevance .

属性

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 双氯芬酸甲酯的合成通常涉及双氯芬酸的酯化反应。一种常见的方法包括将双氯芬酸溶解在甲醇中,并加入硫酸作为催化剂。然后将混合物在回流条件下加热短时间,通常约 15 分钟 .

工业生产方法: 在工业环境中,双氯芬酸甲酯的生产遵循类似的原理,但规模更大。该过程涉及对反应条件的精确控制,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高效率和可扩展性。

化学反应分析

反应类型: 双氯芬酸甲酯经历各种化学反应,包括:

氧化: 这种反应会导致羟基化产物的形成。

还原: 还原反应可以将双氯芬酸甲酯转化为相应的醇。

取代: 亲核取代反应可以将不同的官能团引入分子中。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用像氢化铝锂这样的还原剂。

取代: 氢氧化钠或其他强碱之类的试剂可以促进取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可以生成羟基化衍生物,而还原可以生成醇。

科学研究应用

Synthesis of Diclofenac Methyl Ester

The synthesis of this compound typically involves the esterification of diclofenac with methanol. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce toxicity. For example, a novel method utilizes bromophenyl methyl acetate and 2,6-dichloroaniline in the presence of a copper catalyst, achieving significant improvements in reaction conditions and material toxicity compared to traditional methods .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated that this compound exhibits superior anti-inflammatory and analgesic properties compared to its parent compound, diclofenac potassium. In animal models, it has shown a significant inhibition rate of inflammation (up to 80% at specific dosages) and greater analgesic efficacy than conventional formulations .

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 67.2 | 80.0 |

| Diclofenac Potassium | 56.1 | 70.2 |

This enhanced activity suggests that this compound may serve as an upgraded therapeutic agent with potentially fewer side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological evaluations indicate that while this compound is effective, it also has a higher acute toxicity profile compared to its parent compound. For instance, studies on aquatic organisms such as Hyalella azteca have shown that the methyl ester form can exhibit significantly increased toxicity levels .

Biodegradation Studies

Research into the biodegradation pathways of this compound has revealed its transformation by microbial action in aquatic environments. The compound's metabolites can accumulate in organisms, raising concerns about ecological impacts. Studies have shown that the bioconcentration factor for this compound is significantly higher than that of diclofenac itself, indicating its potential for greater environmental persistence and toxicity .

Risk Assessment

Given its increased toxicity and potential for bioaccumulation, risk assessments for this compound are critical in evaluating its environmental impact. The transformation products should be considered in future assessments to ensure comprehensive ecological safety evaluations .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Analgesic Efficacy Study : In a controlled study involving various synthesized derivatives of diclofenac, this compound emerged as the most potent analgesic agent among tested compounds .

- Aquatic Toxicity Study : Research conducted on the effects of this compound on Danio rerio embryos demonstrated significant chronic toxicity at low concentrations, emphasizing the need for careful monitoring in aquatic ecosystems .

作用机制

双氯芬酸甲酯的作用机制与双氯芬酸相似。它抑制环氧合酶 (COX-1 和 COX-2) 的活性,这些酶负责前列腺素的生成。前列腺素在炎症、疼痛和发热中起着关键作用。通过抑制这些酶,双氯芬酸甲酯减少前列腺素的合成,从而发挥其抗炎和镇痛作用 .

类似化合物:

双氯芬酸: 母体化合物,广泛用作 NSAID。

布洛芬: 另一种常见的 NSAID,具有类似的抗炎特性。

萘普生: 以其比双氯芬酸更长的作用时间而闻名。

独特性: 双氯芬酸甲酯因其酯基而独一无二,与母体化合物相比,它赋予了不同的化学反应性。这使得它在合成化学和工业应用中具有价值。此外,其甲酯形式可以影响其药代动力学特性,潜在地提供不同的治疗益处。

相似化合物的比较

Pharmacokinetic Differences

- Bioavailability : Unlike diclofenac sodium, which is rapidly absorbed, DCF-Me acts as a prodrug or metabolite. A study comparing diclofenac with its N-ethoxycarbonylmorpholine ester prodrug showed similar bioavailability (F = 1.05), suggesting ester hydrolysis in vivo releases active diclofenac .

- Metabolism : DCF-Me is detected in fish bile alongside hydroxydiclofenac and glucuronide conjugates, indicating hepatic esterase-mediated hydrolysis .

Structural Modifications

- Stability : DCF-Me is more resistant to hydrolysis than diclofenac’s morpholine ester prodrug, which is designed for controlled release .

Comparison with Other Diclofenac Esters

Environmental and Analytical Specificity

DCF-Me exhibits low cross-reactivity (<10 mg L⁻¹) with antibodies targeting diclofenac, enabling its differentiation in environmental water analysis. This specificity is critical for monitoring diclofenac pollution and its metabolites .

Comparison with Structurally Related Pharmaceuticals

Naproxen

- Reactivity : Unlike naproxen (a carboxylic acid), DCF-Me’s ester group allows halogenation under mild conditions (e.g., Thianthrene/TfOH catalysis), yielding halogenated derivatives without side reactions .

- Anti-inflammatory Activity : Both inhibit COX, but DCF-Me’s ester form may delay activity until hydrolysis .

Methyl Salicylate

- Mechanism : Methyl salicylate (wintergreen oil) shares ester-mediated anti-inflammatory effects but acts via direct TRP channel modulation rather than COX inhibition .

生物活性

Diclofenac methyl ester (DCF-ME) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Understanding its mechanisms of action and therapeutic potential is crucial for advancing its application in clinical settings.

This compound has the chemical formula and is characterized by its structure, which includes a methyl ester functional group. This modification enhances its pharmacological properties compared to its parent compound, diclofenac.

The primary mechanism through which DCF-ME exerts its biological effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these pathways, DCF-ME reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief .

Key Mechanisms:

- Inhibition of COX Enzymes : DCF-ME inhibits both COX-1 and COX-2, leading to reduced levels of prostaglandins.

- Antinociceptive Pathways : It activates nitric oxide-cGMP pathways, contributing to its pain-relieving effects.

- Apoptosis Induction : DCF-ME has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Effects

Studies have demonstrated that DCF-ME exhibits potent anti-inflammatory activity. In vivo experiments using xylene-induced ear edema models showed that DCF-ME significantly reduced edema compared to standard diclofenac potassium. The inhibition rates observed were approximately 80% at optimal doses .

| Compound | Dose (mg/kg) | Edema Mass (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Diclofenac Potassium | 32 | 1.6 ± 0.4 | 70.2 |

| This compound | 32 | 1.0 ± 0.3 | 80.0 |

Analgesic Activity

The analgesic efficacy of DCF-ME was evaluated using the acetic acid-induced writhing test in mice. Results indicated that DCF-ME provided superior analgesic effects compared to diclofenac potassium, with an inhibition rate of 61.5% at a dose of 32 mg/kg .

| Compound | Dose (mg/kg) | Number of Writhes (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Acetic Acid Control | - | 14.3 ± 3.18 | - |

| Diclofenac Potassium | 32 | 6.28 ± 1.56 | 56.1 |

| This compound | 32 | 5.50 ± 3.61 | 61.5 |

Case Studies and Research Findings

Recent studies have highlighted the enhanced biological activity of DCF-ME in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that DCF-ME induced apoptosis in HL-60 leukemia cells through activation of AP-1 transcription factors and modulation of oxidative stress markers .

- Toxicity Assessments : Comparatively, the acute toxicity of DCF-ME was significantly higher than that of diclofenac, indicating a need for careful dosing in therapeutic applications .

- Combination Therapies : When combined with other therapeutic agents, such as anti-angiogenic drugs, DCF-ME has shown potential for enhancing tumor remission rates in murine models .

常见问题

Q. How can researchers optimize the synthesis parameters of diclofenac methyl ester in transesterification reactions?

Methodological Answer: Use Taguchi experimental design to systematically evaluate critical parameters such as catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to oil (1:6–1:12), and reaction temperature (25–60°C). Orthogonal arrays (e.g., L9) reduce experimental runs while identifying optimal conditions via signal-to-noise (S/N) ratios and ANOVA. For example, catalyst concentration contributes >77% to yield variance in rapeseed methyl ester synthesis . Apply similar frameworks to this compound, prioritizing catalyst selection and purity validation via GC-MS .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for fatty acid methyl ester (FAME) profiling and FT-IR spectroscopy to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹). For polymorph identification, use X-ray diffraction (XRD) to detect crystallographic discrepancies, as misreported structures (e.g., new polymorphs) require re-determination via single-crystal analysis . Validate purity thresholds (>96%) using HPLC with UV detection, referencing pharmacopeial standards for related impurities (e.g., <0.1% diclofenac-related compound A) .

Q. How should researchers design experiments to assess the microbial degradation pathways of this compound?

Methodological Answer: Conduct fatty acid methyl ester (FAME) analysis to evaluate bacterial membrane composition changes under diclofenac exposure. Calculate EC50 values to quantify toxicity thresholds in Pseudomonas strains. Use kinetic models to track degradation intermediates via LC-MS/MS, ensuring metabolite identification aligns with OECD guidelines for environmental persistence .

Advanced Research Questions

Q. How can data contradictions in this compound synthesis yields be resolved?

Methodological Answer: Cross-validate results using response surface methodology (RSM) to identify nonlinear interactions between variables (e.g., catalyst concentration vs. temperature). For example, methyl ester content in biodiesel production showed variability (±3.5%) due to unaccounted ethanol-water azeotropes; replicate studies under controlled humidity resolved inconsistencies . For this compound, employ DoE (Design of Experiments) with triplicate runs and outlier analysis via Grubbs’ test.

Q. What methodologies are effective for studying this compound’s role in transdermal drug delivery systems?

Methodological Answer: Fabricate cellulose nanofiber-titania nanocomposites to assess drug release kinetics. Use UV-Vis spectroscopy to quantify ester bond interactions and surface complexation. For in vitro release studies, apply spectrophotometric analysis (λ = 276 nm for diclofenac) under simulated dermal pH (5.5–7.4). Compare release profiles (e.g., Higuchi vs. Korsmeyer-Peppas models) to optimize sustained delivery .

Q. How can structural validation errors in this compound crystallography be mitigated?

Methodological Answer: Implement Hirshfeld surface analysis and PLATON validation to detect missed symmetry or incorrect space group assignments. For example, a misreported polymorph of this compound required re-determination using high-resolution synchrotron data. Cross-check CIF files with CCDC databases to avoid deposition errors .

Q. What experimental frameworks are suitable for assessing this compound’s stability under environmental stressors?

Methodological Answer: Use accelerated stability testing (40°C/75% RH) to monitor hydrolysis rates. Quantify degradation products (e.g., diclofenac acid) via LC-ESI-MS. For photostability, expose samples to UV-A/UV-B radiation (300–400 nm) and analyze isomerization byproducts. Correlate results with QSAR models to predict environmental half-lives .

Tables for Key Data Reference

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst concentration | 1.0–1.5 wt% | 77.6% contribution | |

| Reaction temperature | 55–60°C | 12.3% contribution | |

| Alcohol:oil molar ratio | 1:6–1:9 | <5% contribution |

Notes for Methodological Rigor

- Avoid trial-and-error optimization; prioritize statistical design (RSM, Taguchi) for parameter screening .

- Validate synthesis pathways using isotope-labeled standards (e.g., diclofenac-d4) to trace reaction intermediates .

- For environmental studies, align microbial degradation assays with OECD 301/302 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。